6-(4-Bromophenyl)-8-oxo-5,7-diazaspiro[3.4]oct-5-ene-2-carboxylic acid
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Overview
Description
6-(4-Bromophenyl)-8-oxo-5,7-diazaspiro[3.4]oct-5-ene-2-carboxylic acid is a complex organic compound featuring a spirocyclic structure. This compound is characterized by the presence of a bromophenyl group, an oxo group, and a carboxylic acid group, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-Bromophenyl)-8-oxo-5,7-diazaspiro[3.4]oct-5-ene-2-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 4-bromophenylboronic acid with a suitable diazaspiro compound under specific conditions . The reaction is often catalyzed by palladium or copper catalysts to facilitate the formation of the spirocyclic structure.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalytic systems can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
6-(4-Bromophenyl)-8-oxo-5,7-diazaspiro[3.4]oct-5-ene-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the oxo group to a hydroxyl group.
Substitution: The bromophenyl group can undergo nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols.
Scientific Research Applications
6-(4-Bromophenyl)-8-oxo-5,7-diazaspiro[3.4]oct-5-ene-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of 6-(4-Bromophenyl)-8-oxo-5,7-diazaspiro[3.4]oct-5-ene-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The bromophenyl group can interact with enzymes or receptors, modulating their activity. The oxo and carboxylic acid groups can participate in hydrogen bonding and other interactions, influencing the compound’s biological effects .
Comparison with Similar Compounds
Similar Compounds
4-Bromophenylboronic acid: Shares the bromophenyl group but lacks the spirocyclic structure and other functional groups.
1,3,4-Oxadiazoles: Contains a similar oxo group and nitrogen atoms but differs in the overall structure and properties.
Uniqueness
6-(4-Bromophenyl)-8-oxo-5,7-diazaspiro[3.4]oct-5-ene-2-carboxylic acid is unique due to its spirocyclic structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C13H11BrN2O3 |
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Molecular Weight |
323.14 g/mol |
IUPAC Name |
6-(4-bromophenyl)-8-oxo-5,7-diazaspiro[3.4]oct-5-ene-2-carboxylic acid |
InChI |
InChI=1S/C13H11BrN2O3/c14-9-3-1-7(2-4-9)10-15-12(19)13(16-10)5-8(6-13)11(17)18/h1-4,8H,5-6H2,(H,17,18)(H,15,16,19) |
InChI Key |
BACHSVKDWRZFKN-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CC12C(=O)NC(=N2)C3=CC=C(C=C3)Br)C(=O)O |
Origin of Product |
United States |
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